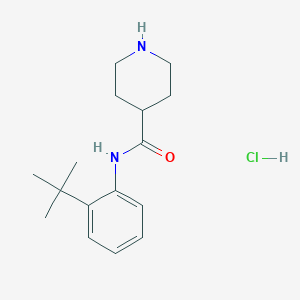

N-(2-Tert-butylphenyl)piperidine-4-carboxamide;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-Tert-butylphenyl)piperidine-4-carboxamide;hydrochloride” is a compound that is used for proteomics research applications . The molecular formula of this compound is C10H21ClN2O, and it has a molecular weight of 220.74 .

Synthesis Analysis

The synthesis of piperidine-4-carboxamide derivatives involves the reaction of piperidine-4-carboxamide with various reagents. For instance, sulfonamide and amide derivatives of piperidine-4-carboxamide can be synthesized via amino-de-chlorination and amino-de-alkoxylation reactions . The structure of the analogues is confirmed by different techniques such as IR and 1H NMR .Molecular Structure Analysis

The molecular structure of “N-(2-Tert-butylphenyl)piperidine-4-carboxamide;hydrochloride” includes a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms . The compound also contains a tert-butylphenyl group and a carboxamide group .Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For instance, α-arylation, enantioselective α-benzylation, and enantioselective α−triflouromethylation of aldehydes are some of the reactions that piperidine derivatives can undergo .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-Tert-butylphenyl)piperidine-4-carboxamide;hydrochloride” include a molecular formula of C10H21ClN2O and a molecular weight of 220.74 .Aplicaciones Científicas De Investigación

Chemical Modification and Analgesic Activity

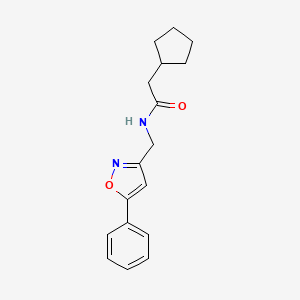

- A study focused on the chemical modification of BCTC, a TRPV1 antagonist with analgesic properties, resulted in the discovery of novel analogs with improved pharmacological profiles. These analogs aim to provide alternative solutions for chronic pain management while addressing the limitations of BCTC, such as its side effects and pharmacokinetic profile (Cunbin Nie et al., 2020).

Synthesis and Characterization

- Research on the synthesis and characterization of tert-butyl piperazine-1-carboxylate derivatives explored their potential antibacterial and anthelmintic activities. The study detailed the synthesis process and evaluated the biological activity of the compounds, contributing to the development of new therapeutic agents (C. Sanjeevarayappa et al., 2015).

Synthesis Process Optimization

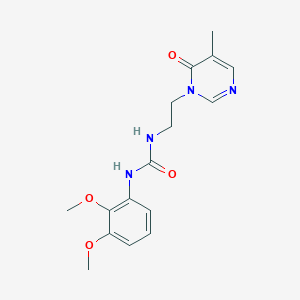

- A scalable and facile synthetic process was established for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor under investigation for treating central nervous system disorders. This optimized synthesis method demonstrates the feasibility of producing this compound at a larger scale, highlighting its potential in drug development (Daiyan Wei et al., 2016).

Anti-Angiogenic and DNA Cleavage Studies

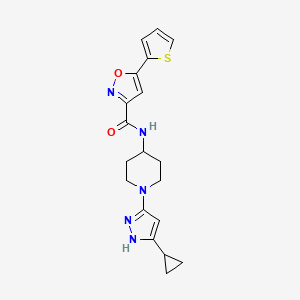

- Novel derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide were synthesized and evaluated for their anti-angiogenic and DNA cleavage abilities. This research suggests the potential of these compounds as anticancer agents, indicating the significant role of substituents on the phenyl ring in determining their potency (Vinaya Kambappa et al., 2017).

Solvent Effects on Spectra

- A study on N-(2,5-di-tert-butylphenyl)-9-pyrrolidinoperylene-3,4-dicarboximide revealed paradoxical solvent effects on its absorption and emission spectra, offering insights into the impact of solvent polarity on the photophysical properties of such compounds. This research contributes to the understanding of solvatochromic behavior in molecular design for optical applications (P. D. Zoon & A. Brouwer, 2005).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-tert-butylphenyl)piperidine-4-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O.ClH/c1-16(2,3)13-6-4-5-7-14(13)18-15(19)12-8-10-17-11-9-12;/h4-7,12,17H,8-11H2,1-3H3,(H,18,19);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHBXVIYLYCHAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1NC(=O)C2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Tert-butylphenyl)piperidine-4-carboxamide;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2625925.png)

![(3Z)-3-{[(2-chlorobenzyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2625926.png)

![Benzo[d]thiazol-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2625930.png)

![4-[(3-Nitrobenzenesulfonyl)oxy]benzoic acid](/img/structure/B2625934.png)

![N-(2-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2625936.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide](/img/structure/B2625937.png)